molecular formula C12H15F3N4OS B7076710 N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide

N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B7076710
M. Wt: 320.34 g/mol
InChI Key: LCCITLXQCDLLLZ-UHFFFAOYSA-N
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Description

N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide is an organic compound with a unique molecular structure. The compound's design incorporates a thiadiazole ring, a spiro octane system, and trifluoroethyl and carboxamide functionalities, making it a compound of interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4OS/c13-12(14,15)6-8-17-18-9(21-8)16-10(20)19-5-4-11(7-19)2-1-3-11/h1-7H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCITLXQCDLLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C(=O)NC3=NN=C(S3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide typically begins with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The key intermediates then undergo nucleophilic substitution to introduce the trifluoroethyl group.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be employed to enhance the efficiency of the synthesis process. Purification processes such as recrystallization or chromatographic techniques might be utilized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, common reagents might include peracids or oxygen sources under specific conditions. Reduction reactions may employ hydrogenation catalysts like palladium on carbon. Substitution reactions often utilize nucleophiles or electrophiles under specific solvents and temperature conditions.

Major Products: The major products of these reactions typically involve modifications to the thiadiazole or spirooctane rings, resulting in compounds with varying functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a reagent or intermediate in organic synthesis, particularly in the formation of more complex molecules.

Biology: In biological research, N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide might be explored for its potential biological activity, including antimicrobial or anti-inflammatory properties.

Medicine: Medically, the compound could be investigated for therapeutic uses, potentially in the development of new drugs targeting specific molecular pathways or receptors.

Industry: In industrial applications, it might be used in the development of novel materials or as a catalyst in certain chemical processes.

Mechanism of Action

The exact mechanism of action of N-[5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-yl]-6-azaspiro[3.4]octane-6-carboxamide will depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The trifluoroethyl group could play a role in enhancing binding affinity or specificity through hydrophobic interactions or electronic effects.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications across multiple fields, from synthetic chemistry to medicinal research. Its synthesis, reactivity, and unique structural properties make it a compound of considerable interest for further exploration and development.

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